(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methoxyethoxy group and a piperazine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the methoxyethoxy group. The piperazine derivative is then synthesized separately, with the methylsulfonyl group being added in a subsequent step. Finally, the two derivatives are coupled under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxyethoxy group can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The methoxyethoxy and methylsulfonyl groups may enhance its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-(2-Methoxyethoxy)pyridin-4-yl)methanol
- (4-(Methylsulfonyl)piperazin-1-yl)methanone
Uniqueness
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for various applications.
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-21-9-10-22-13-11-12(3-4-15-13)14(18)16-5-7-17(8-6-16)23(2,19)20/h3-4,11H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBJTXPGMOINCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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